An In-depth Technical Guide to the Chemical Structure Analysis of N-[3-(4-Piperidinyloxy)phenyl]acetamide Hydrochloride
An In-depth Technical Guide to the Chemical Structure Analysis of N-[3-(4-Piperidinyloxy)phenyl]acetamide Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the complete chemical structure elucidation and verification of N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into the causal relationships behind experimental choices. We will explore a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed as a self-validating system, where data from one technique corroborates the findings of another, ensuring the highest degree of scientific integrity and trustworthiness in the final structural confirmation.
Introduction and Foundational Properties
N-[3-(4-Piperidinyloxy)phenyl]acetamide is a chemical entity featuring a substituted phenyl ring linked to a piperidine moiety via an ether bond, with an acetamide group also attached to the aromatic ring. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development. Accurate and unambiguous determination of its chemical structure is a critical prerequisite for any further research, development, or regulatory submission. This guide outlines the integrated analytical workflow to achieve this confirmation.
The primary structure consists of three key components: an acetamide group, a disubstituted benzene ring (meta-substitution), and a 4-substituted piperidine ring. The hydrochloride salt will protonate the most basic site, which is the secondary amine within the piperidine ring.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₉ClN₂O₂ | Calculated |
| Molecular Weight | 270.76 g/mol | Calculated |
| Free Base Formula | C₁₃H₁₈N₂O₂ | Sigma-Aldrich[1] |
| Free Base Mol. Wt. | 234.29 g/mol | Sigma-Aldrich[1] |
| Form | Solid | Sigma-Aldrich[1] |
Strategic Workflow for Structural Elucidation
A robust structural analysis relies on the convergence of data from multiple orthogonal analytical techniques. No single method provides the complete picture, but together, they offer a self-validating system that confirms connectivity, molecular weight, and functional group identity. Our strategic approach integrates data from NMR, MS, and IR spectroscopy to build a complete and verified structural profile.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For a molecule like N-[3-(4-Piperidinyloxy)phenyl]acetamide HCl, specific challenges such as signal overlap in the piperidine and aromatic regions are common.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt and allows for the observation of exchangeable protons (NH, OH).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering approximately -1 to 12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY & HSQC):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton (¹H-¹H) coupling networks, which is essential for mapping adjacent protons in the piperidine and aromatic rings.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom. This is crucial for definitive carbon assignments.
-
Predicted ¹H and ¹³C NMR Spectral Data
The following tables outline the predicted chemical shifts and their justifications based on established principles for similar chemical moieties.[3][4]
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, referenced to TMS)
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| Amide NH | ~9.9 | Singlet (broad) | 1H | Deshielded amide proton. |
| Aromatic H | 7.0 - 7.6 | Multiplets | 4H | Protons on the phenyl ring, with splitting patterns determined by their relative positions. |
| Piperidine CH (at O) | ~4.5 | Multiplet | 1H | Deshielded by the adjacent ether oxygen. |
| Piperidine CH₂ (at N⁺) | ~3.2 | Multiplet | 4H | Deshielded by the protonated nitrogen. Broadening may occur due to nitrogen quadrupolar effects.[2] |
| Piperidine CH₂ | ~2.0 & ~1.7 | Multiplets | 4H | Axial and equatorial protons of the remaining piperidine methylenes. |
| Acetyl CH₃ | ~2.0 | Singlet | 3H | Methyl group of the acetamide. |
| Amine N⁺H₂ | ~9.0 | Singlet (very broad) | 2H | Exchangeable protons on the protonated piperidine nitrogen. |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted Shift (ppm) | Rationale |
| Amide C=O | ~168 | Typical chemical shift for a secondary amide carbonyl. |
| Aromatic C-O | ~157 | Aromatic carbon attached to the ether oxygen. |
| Aromatic C-N | ~140 | Aromatic carbon attached to the amide nitrogen. |
| Aromatic CH | 108 - 130 | Aromatic carbons bearing protons. |
| Piperidine CH-O | ~75 | Piperidine carbon attached to the ether oxygen. |
| Piperidine CH₂-N⁺ | ~45 | Piperidine carbons adjacent to the protonated nitrogen. |
| Piperidine CH₂ | ~30 | The other methylene carbons in the piperidine ring. |
| Acetyl CH₃ | ~24 | Methyl carbon of the acetamide group. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for polar molecules that are already in salt form.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺, where M is the free base, is the primary ion of interest.
-
Tandem MS (MS/MS): To gain further structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Expected Mass Spectrum Data
-
Parent Ion: The expected primary ion in the full scan MS will be the protonated free base at m/z 235.14. This corresponds to the molecular formula [C₁₃H₁₈N₂O₂ + H]⁺.
-
Fragmentation Analysis: The MS/MS spectrum will be key to confirming the connectivity. Fragmentation of ethers, amides, and piperidine rings follows predictable pathways.[5][6][7]
Table 4: Predicted Key MS/MS Fragmentation Ions
| m/z Value | Proposed Fragment Structure | Rationale for Cleavage |
| 235.14 | [M+H]⁺ (Parent Ion) | Protonated molecule (free base). |
| 152.07 | [H₂NC₆H₄O-CH-C₄H₈NH₂]⁺ | Loss of the acetyl group (CH₃CO) from the parent ion. |
| 135.08 | [Piperidinyloxy]⁺ | Cleavage of the ether bond. |
| 109.07 | [HOC₆H₄NH₂]⁺ | Cleavage of the ether bond with hydrogen rearrangement. |
| 85.09 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[8] The spectrum provides a molecular "fingerprint" and confirms the presence of key bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).
Expected Characteristic Absorption Bands
The IR spectrum will confirm the presence of the amide, ether, and amine hydrochloride functionalities.
Table 5: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide (N-H) |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Aliphatic C-H (Piperidine, CH₃) |
| 2700-2400 (broad) | N⁺-H Stretch | Secondary Amine Hydrochloride (R₂N⁺H₂) |
| ~1670 | C=O Stretch | Amide I band[9][10] |
| ~1550 | N-H Bend / C-N Stretch | Amide II band[8] |
| ~1240 | C-O-C Stretch | Aryl-Alkyl Ether |
| ~800-700 | C-H Bend | Aromatic out-of-plane bending |
Conclusion: Integrated Structural Verification
The definitive structural confirmation of N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride is achieved by synthesizing the evidence from all three analytical techniques.
-
NMR spectroscopy establishes the complete carbon-hydrogen framework and the connectivity between the acetamide, phenyl, and piperidine units.
-
Mass spectrometry confirms the molecular formula of the free base via the accurate mass of the parent ion and supports the proposed structure through logical fragmentation patterns.
-
IR spectroscopy provides rapid and unambiguous confirmation of the essential functional groups, including the critical amide, ether, and amine hydrochloride moieties.
This integrated, multi-technique approach provides a self-validating and trustworthy dossier of evidence, ensuring the highest level of scientific rigor in the structural elucidation of the target molecule.
References
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Bello, J. S., et al. (2009). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Universitas Scientiarum, 14(3), 216-224. Available at: [Link][11][12]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][7]
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Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Available at: [Link][13]
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MDPI. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molbank, 2006(4), M512. Available at: [Link][15]
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